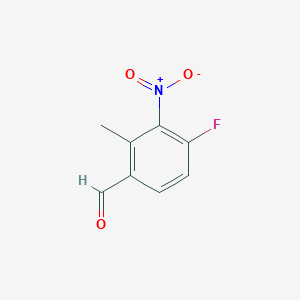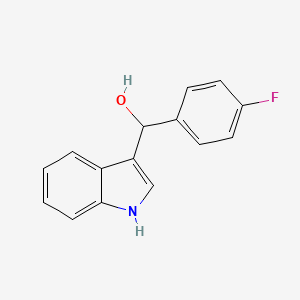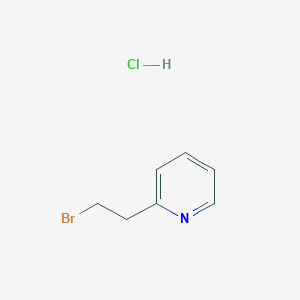
2-(2-Bromoethyl)pyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)pyridinehydrochloride is a chemical compound with the molecular formula C7H9BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)pyridinehydrochloride typically involves the bromination of 2-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure safety and yield. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)pyridinehydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)pyridinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)pyridinehydrochloride involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)pyridine: Similar in structure but with a different substitution pattern.
3-(2-Bromoethyl)pyridine: Another isomer with the bromoethyl group at a different position on the pyridine ring.
2-(2-Chloroethyl)pyridine: A chlorinated analog with similar reactivity but different chemical properties.
Uniqueness
2-(2-Bromoethyl)pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H9BrClN |
|---|---|
Peso molecular |
222.51 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H |
Clave InChI |
KRKYMGHWXAMJLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


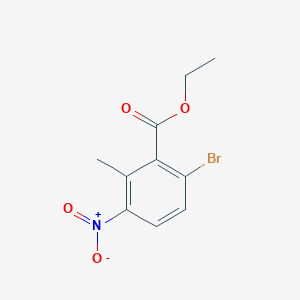

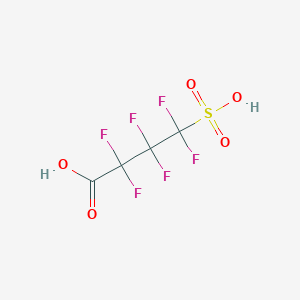
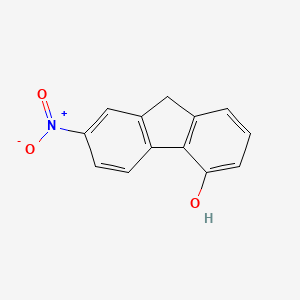
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
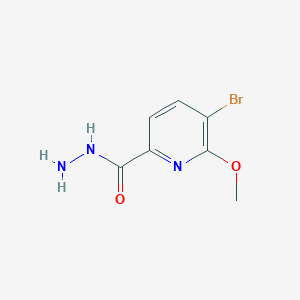

![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
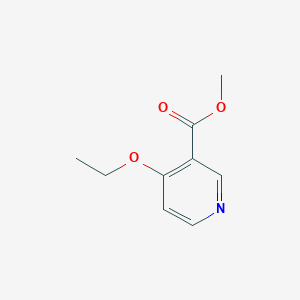
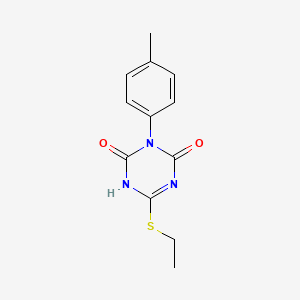
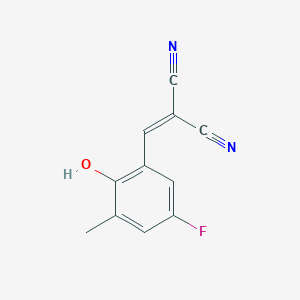
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
